molecular formula C19H18N2O2 B6085997 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide

N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide

Cat. No. B6085997
M. Wt: 306.4 g/mol
InChI Key: SLNOPYHCZBDEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a synthetic compound that belongs to the class of quinolinecarboxamides. CP-544326 is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a subtype of nAChR found in the central nervous system (CNS). The compound has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

CP-544326 selectively binds to and inhibits the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, which is involved in various CNS functions, including learning and memory, attention, and sensory processing. The alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide is also implicated in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. By selectively inhibiting the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, CP-544326 modulates the activity of the CNS and improves cognitive function, reduces inflammation, and protects against neurodegeneration.
Biochemical and physiological effects:
CP-544326 has been shown to have various biochemical and physiological effects in preclinical studies. The compound improves cognitive function by enhancing synaptic plasticity, increasing neurotrophic factor expression, and reducing oxidative stress and neuroinflammation. CP-544326 also has anxiolytic and antidepressant effects by modulating the activity of the amygdala and hippocampus, two brain regions involved in emotional processing.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages for lab experiments, including its high selectivity for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively low potency and the need for high concentrations to achieve therapeutic effects.

Future Directions

There are several future directions for research on CP-544326. One direction is to further investigate the compound's potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the compound's potency and pharmacokinetic properties to improve its therapeutic efficacy. Additionally, future research could focus on developing novel compounds with improved selectivity and efficacy for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide.

Synthesis Methods

The synthesis of CP-544326 involves the reaction of 2-furylboronic acid with cyclopentylmagnesium bromide, followed by the addition of 4-chloroquinolinecarboxylic acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound, CP-544326.

Scientific Research Applications

CP-544326 has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, the compound has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. CP-544326 has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(20-13-6-1-2-7-13)15-12-17(18-10-5-11-23-18)21-16-9-4-3-8-14(15)16/h3-5,8-13H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNOPYHCZBDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide

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